4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a combination of furan, hydrazone, phenyl, pyrazole, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can occur at the carbonyl and hydrazone groups.
Substitution: The bromine atoms in the furan and pyrazole rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Reduced forms of the carbonyl and hydrazone groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atoms.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to form multiple interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(5-chlorofuran-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate
- 4-[(E)-{2-[(5-methylfuran-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methyl-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
The uniqueness of 4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C17H12Br2N4O4 |
---|---|
Molecular Weight |
496.1g/mol |
IUPAC Name |
[4-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromo-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C17H12Br2N4O4/c1-23-9-12(15(19)22-23)17(25)26-11-4-2-10(3-5-11)8-20-21-16(24)13-6-7-14(18)27-13/h2-9H,1H3,(H,21,24)/b20-8+ |
InChI Key |
CYOCYOBZFKQBQT-DNTJNYDQSA-N |
SMILES |
CN1C=C(C(=N1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br |
Isomeric SMILES |
CN1C=C(C(=N1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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